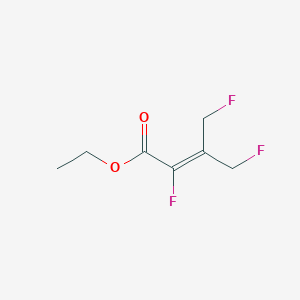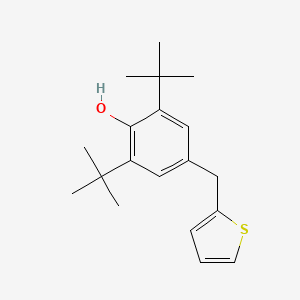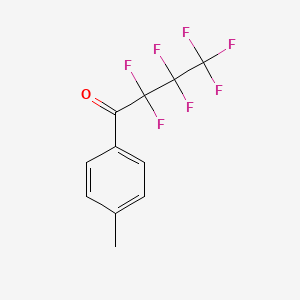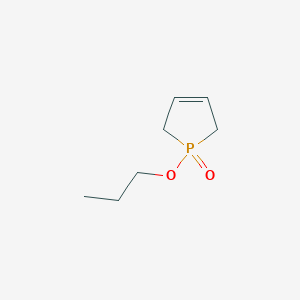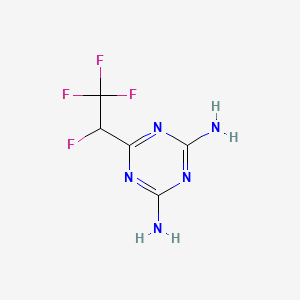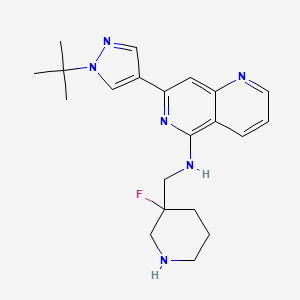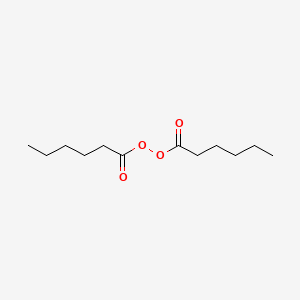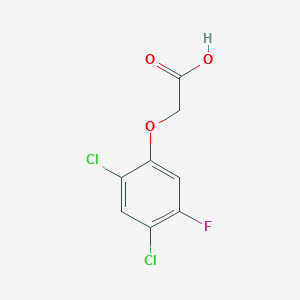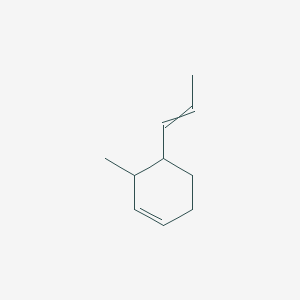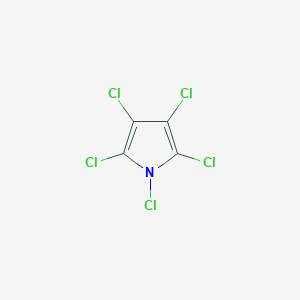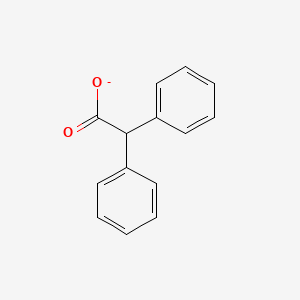
2,2-Diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diphenylacetate can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with sodium cyanide to produce benzoin, which is then reacted with potassium bromate to obtain phenylhydroxy acid. Finally, esterification with methanol yields methyl diphenylhydroxyacetate .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of glyoxylic acid and benzene as starting materials. The reaction conditions typically include crystallization from benzene, water, or aqueous ethanol solutions .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diphenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in esterification and decarboxylation reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Esterification: Methanol and sulfuric acid are commonly used in esterification reactions.
Major Products Formed
The major products formed from these reactions include methyl diphenylhydroxyacetate, benzilic acid, and various substituted derivatives .
Applications De Recherche Scientifique
2,2-Diphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2,2-Diphenylacetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the function of muscarinic receptors, which are involved in various physiological processes . The compound’s effects are mediated through its binding to specific sites on these molecular targets, leading to alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,2-Diphenylacetate is unique among similar compounds due to its specific structural features and reactivity. Similar compounds include:
Diphenylacetic acid: This compound shares a similar structure but lacks the ester functional group.
Benzilic acid: Another structurally related compound, differing in its functional groups and reactivity.
In comparison, this compound exhibits distinct properties such as higher solubility in organic solvents and specific reactivity patterns in esterification reactions .
Propriétés
IUPAC Name |
2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXGXCGESYPCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11O2- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
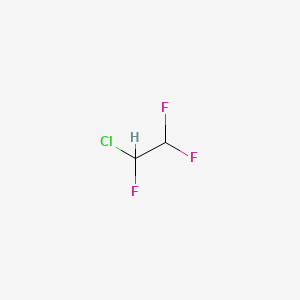
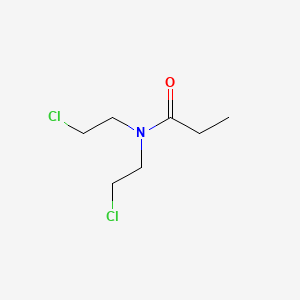
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
